2-((6-((2-Formyl-4-nitrophenyl)sulfanyl)Hexyl)sulfanyl)-5-nitrobenzenecarbaldehyde

Description

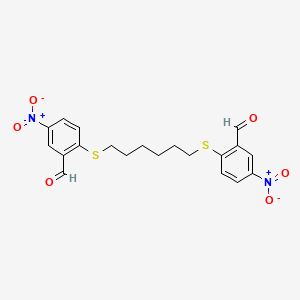

This compound (CAS 329778-05-4) is a symmetric aromatic molecule featuring two nitro (-NO₂) and formyl (-CHO) groups positioned at the 4- and 5-positions of benzaldehyde rings, respectively. The two aromatic moieties are connected via a hexyl thioether (-S-(CH₂)₆-S-) linker. Commercial availability is confirmed by AK Scientific’s product catalog .

Properties

IUPAC Name |

2-[6-(2-formyl-4-nitrophenyl)sulfanylhexylsulfanyl]-5-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O6S2/c23-13-15-11-17(21(25)26)5-7-19(15)29-9-3-1-2-4-10-30-20-8-6-18(22(27)28)12-16(20)14-24/h5-8,11-14H,1-4,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDDBXVPXRZTOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=O)SCCCCCCSC2=C(C=C(C=C2)[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-((2-Formyl-4-nitrophenyl)sulfanyl)Hexyl)sulfanyl)-5-nitrobenzenecarbaldehyde, also known by its CAS number 329778-05-4, is a synthetic organic molecule with potential biological activity. This article reviews its chemical properties, biological effects, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 448.51 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 626.9 ± 55.0 °C |

| Flash Point | 332.9 ± 31.5 °C |

| LogP | 6.75 |

This compound features a complex structure that includes nitro and aldehyde functional groups, which may contribute to its biological activities.

Antioxidant Activity

Research has indicated that compounds with nitro groups often exhibit antioxidant properties. The presence of the nitrophenyl moiety in this compound suggests potential for scavenging free radicals, which is crucial in preventing oxidative stress-related diseases.

Antimicrobial Properties

Studies on similar compounds have demonstrated antimicrobial activity against various pathogens. The sulfanyl groups may enhance the lipophilicity of the molecule, improving its ability to penetrate microbial membranes. This could make it a candidate for further investigation as an antimicrobial agent.

Cytotoxicity

Preliminary studies suggest that derivatives of nitrophenyl compounds can exhibit cytotoxic effects on cancer cell lines. The specific mechanism often involves the induction of apoptosis or cell cycle arrest. Further research is needed to determine the cytotoxic profile of this compound against specific cancer types.

Case Studies

- Antioxidant Efficacy : A study conducted on related compounds demonstrated that nitrophenyl derivatives significantly reduced oxidative stress markers in vitro. This suggests that this compound may possess similar properties.

- Antimicrobial Testing : In a comparative study, sulfanyl-containing compounds showed effective inhibition against Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antibiotics.

- Cytotoxicity Assessment : Research involving nitro-containing aromatic aldehydes revealed that they could inhibit the growth of several cancer cell lines, including breast and lung cancer cells, which warrants further exploration of this compound's therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s unique properties arise from its nitro, formyl, and thioether groups. Comparisons with similar compounds highlight key differences:

Table 1: Structural Comparison with Analogous Compounds

Key Observations :

Hypothesized Physicochemical Properties

- Solubility : Nitro groups reduce solubility in polar solvents (e.g., water), while the hexyl thioether may improve solubility in organic solvents like DCM or THF.

- Thermal Stability : Nitro groups typically increase thermal stability but may pose explosion risks at high concentrations.

- Reactivity : Formyl groups enable condensation reactions (e.g., Schiff base formation), a feature exploited in pharmaceutical derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.